molecular formula C6H6Br2FN B6151646 4-(Bromomethyl)-3-fluoropyridine hydrobromide CAS No. 2247631-87-2

4-(Bromomethyl)-3-fluoropyridine hydrobromide

Cat. No. B6151646
CAS RN: 2247631-87-2
M. Wt: 270.92 g/mol
InChI Key: MAKZVDGZIQUSHV-UHFFFAOYSA-N
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Description

“4-(bromomethyl)-3-fluoropyridine hydrobromide” is a substituted pyridine . It has a molecular formula of C6H7Br2N and a molecular weight of 252.94 g/mol . The compound is typically white to yellow in color and comes in a powder form .


Molecular Structure Analysis

The InChI Key for this compound is VAJUUDUWDNCECT-UHFFFAOYSA-N . The SMILES string representation is [H+].[Br-].BrCC1=CC=NC=C1 . Unfortunately, a detailed 3D structure analysis is not available in the search results.


Physical And Chemical Properties Analysis

This compound has a melting point range of 189°C to 192°C . It is soluble in water .

Safety and Hazards

“4-(bromomethyl)-3-fluoropyridine hydrobromide” is classified as a dangerous substance. It can cause severe skin burns and eye damage . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound. If it comes into contact with the eyes or skin, rinse cautiously with water for several minutes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(bromomethyl)-3-fluoropyridine hydrobromide involves the bromination of 3-fluoropyridine followed by the reaction of the resulting intermediate with formaldehyde and hydrobromic acid.", "Starting Materials": [ "3-fluoropyridine", "Bromine", "Formaldehyde", "Hydrobromic acid" ], "Reaction": [ "Step 1: Bromination of 3-fluoropyridine using bromine to yield 4-bromo-3-fluoropyridine", "Step 2: Reaction of 4-bromo-3-fluoropyridine with formaldehyde and hydrobromic acid to yield 4-(bromomethyl)-3-fluoropyridine hydrobromide" ] }

CAS RN

2247631-87-2

Molecular Formula

C6H6Br2FN

Molecular Weight

270.92 g/mol

IUPAC Name

4-(bromomethyl)-3-fluoropyridine;hydrobromide

InChI

InChI=1S/C6H5BrFN.BrH/c7-3-5-1-2-9-4-6(5)8;/h1-2,4H,3H2;1H

InChI Key

MAKZVDGZIQUSHV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CBr)F.Br

Purity

95

Origin of Product

United States

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